molecular formula C24H26N2O7S B296871 N-(2,4-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide

N-(2,4-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide

Cat. No. B296871
M. Wt: 486.5 g/mol
InChI Key: ASEABHCYNCPWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide, also known as DASA-58, is a small molecule that has been studied extensively in the field of cancer research. DASA-58 is a potent inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes such as cell proliferation and survival. In

Mechanism of Action

N-(2,4-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its substrates. This leads to a decrease in the activity of CK2 and a disruption of the cellular processes that it regulates. The inhibition of CK2 by N-(2,4-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit CK2, N-(2,4-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide has been shown to inhibit other protein kinases, including AKT and ERK, which are also involved in the regulation of cell proliferation and survival. N-(2,4-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide has also been shown to induce the expression of the tumor suppressor protein p53, which plays a key role in regulating the cell cycle and preventing the development of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,4-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide is its potency and specificity as a CK2 inhibitor. This makes it a valuable tool for studying the role of CK2 in cellular processes and for developing new cancer therapies. However, there are also limitations to the use of N-(2,4-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide in lab experiments. For example, N-(2,4-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide is a small molecule and may have limited bioavailability in vivo. In addition, the inhibition of CK2 may have off-target effects on other cellular processes, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(2,4-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide. One area of focus is the development of N-(2,4-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide analogs with improved bioavailability and specificity for CK2. Another area of research is the combination of N-(2,4-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide with other cancer therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Finally, there is a need for further studies to understand the long-term effects of CK2 inhibition on normal cellular processes and to identify potential side effects of N-(2,4-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide as a cancer therapy.
Conclusion:
In conclusion, N-(2,4-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide is a promising small molecule inhibitor of CK2 that has shown potential as an anticancer agent. Its potency and specificity make it a valuable tool for studying the role of CK2 in cellular processes and for developing new cancer therapies. While there are limitations to its use in lab experiments, there are also several future directions for research that could enhance its effectiveness as a cancer therapy.

Synthesis Methods

The synthesis of N-(2,4-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide involves several steps starting from commercially available starting materials. The first step involves the reaction between 2,4-dimethoxybenzaldehyde and 3,4-dimethoxyaniline to form the intermediate compound 2,4-dimethoxy-N-(3,4-dimethoxyphenyl)benzamide. This intermediate is then reacted with p-toluenesulfonyl chloride to form the sulfonylated intermediate, which is then reacted with N-(2-chloroacetyl)glycine to form the final product N-(2,4-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide has been studied extensively in the field of cancer research due to its ability to inhibit CK2, which is overexpressed in many types of cancer. CK2 is involved in the regulation of many cellular processes, including cell proliferation and survival, making it an attractive target for cancer therapy. N-(2,4-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anticancer agent.

properties

Molecular Formula

C24H26N2O7S

Molecular Weight

486.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(N-(3,4-dimethoxyphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C24H26N2O7S/c1-30-18-10-12-20(22(14-18)32-3)25-24(27)16-26(17-8-6-5-7-9-17)34(28,29)19-11-13-21(31-2)23(15-19)33-4/h5-15H,16H2,1-4H3,(H,25,27)

InChI Key

ASEABHCYNCPWAQ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.